prop-2-enyl 10-cyclohexyldecanoate
Description
Significance of Ester Chemistry and Alicyclic Structures in Organic Synthesis and Materials Science
Ester compounds are fundamental in the landscape of organic chemistry, widely occurring in nature and playing a pivotal role in synthetic chemistry. researchgate.netsolubilityofthings.com They are responsible for the characteristic fragrances of many fruits and flowers and are integral to various industrial products, including solvents, flavorings, and perfumes. teachy.ai The versatility of the ester functional group (RCOOR') allows for its participation in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. solubilityofthings.com Esterification, the reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation efficiently and selectively. researchgate.netresearchgate.net
In materials science, esters are the building blocks of numerous polymers, most notably polyesters, which find extensive use in fabrics, packaging, and specialty plastics. libretexts.org The properties of these materials can be finely tuned by altering the structure of the constituent ester monomers. mdpi.com
Alicyclic structures, such as the cyclohexane ring present in prop-2-enyl 10-cyclohexyldecanoate, impart unique conformational and stereochemical properties to molecules. These non-aromatic rings are prevalent in many biologically active compounds and are used in medicinal chemistry to modulate properties like solubility, metabolic stability, and receptor binding. In materials science, the incorporation of alicyclic units into polymer backbones can enhance thermal stability, mechanical strength, and optical properties. The rigid and bulky nature of these structures can influence the packing of polymer chains, leading to materials with tailored characteristics.
Overview of Long-Chain Alkenyl Esters: Synthetic Utility and Emerging Research Domains
Long-chain alkenyl esters represent a specific subclass of esters that combine the reactivity of a carbon-carbon double bond with the physicochemical properties conferred by a long aliphatic chain. The alkenyl group, in this case, the prop-2-enyl (or allyl) group, is particularly useful in synthesis. It can undergo a variety of transformations, such as addition reactions, polymerization, and transition metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration or for grafting the molecule onto surfaces or into polymer networks. organic-chemistry.org
The long aliphatic chain, on the other hand, introduces hydrophobicity and can influence the self-assembly and phase behavior of the molecule. Long-chain esters are key components of waxes, biofuels, and lubricants. In materials science, they are utilized as plasticizers, surfactants, and monomers for specialty polymers. nih.gov Research into long-chain esters is driven by the desire to create bio-based and biodegradable materials, with fatty acids from renewable sources often serving as the origin of the long alkyl chain. acs.orgmdpi.com The combination of an alkenyl group and a long chain allows for the synthesis of functional polymers and materials where the double bond can be used for cross-linking or post-polymerization modification.
Rationale for Investigating the Specific Chemical Compound: this compound
The specific structure of this compound presents a compelling case for detailed investigation. It synergistically combines the three key structural motifs discussed above:
The Prop-2-enyl (Allyl) Group: This terminal alkene provides a reactive site for polymerization, grafting, and other chemical modifications. This functionality is crucial for its potential application in the development of novel polymers, coatings, and cross-linked materials.
The Long-Chain Decanoate (B1226879) Core: The ten-carbon ester chain provides flexibility and hydrophobicity. This feature is expected to influence the material properties of its polymers, potentially acting as an internal plasticizer to enhance flexibility and impact resistance. nih.gov
The Cyclohexyl Moiety: Positioned at the end of the long chain, this bulky, non-polar alicyclic group is anticipated to significantly impact the physical and thermal properties of the molecule and any resulting materials. It can introduce steric hindrance, affecting intermolecular interactions and potentially increasing the glass transition temperature and thermal stability of derived polymers.
The interplay of these three components suggests that this compound could serve as a unique monomer or building block for advanced materials with a tailored balance of reactivity, flexibility, and thermal performance. Its investigation is therefore warranted to explore its synthetic accessibility and to characterize its physicochemical properties, laying the groundwork for its potential application in materials science.
Delineation of Research Objectives and Scope for this compound Studies
To systematically explore the potential of this compound, a focused research program would be necessary. The primary objectives of such a study would be:
Synthesis and Characterization: To develop an efficient and scalable synthetic route to high-purity this compound and to thoroughly characterize its chemical structure and physical properties using modern analytical techniques.
Polymerization Studies: To investigate the polymerization behavior of the monomer using various initiation methods (e.g., free radical, controlled radical polymerization) to produce novel polymers.
Material Property Evaluation: To characterize the thermal, mechanical, and surface properties of the resulting polymers and to understand the structure-property relationships, particularly the influence of the cyclohexyl group.
Exploration of Potential Applications: To assess the suitability of the monomer and its polymers for specific applications, such as in the formulation of specialty coatings, adhesives, or as a comonomer to modify the properties of existing polymers.
The scope of these studies would initially focus on the fundamental chemistry and material science of the compound, providing the essential data needed to guide future applied research.
Detailed Research Findings
While specific experimental data for this compound is not available in the public domain, we can project its likely properties and the type of data that would be generated in a research context, based on analogous compounds.
Projected Physicochemical Properties
The properties of this compound can be estimated based on its constituent parts. A data table summarizing these projected properties is presented below.
Table 1: Projected Physicochemical Properties of this compound
| Property | Projected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₉H₃₄O₂ | Derived from structural components. |
| Molecular Weight | 294.48 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for long-chain esters. |
| Boiling Point | > 300 °C (estimated) | High due to molecular weight and non-polar groups. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) | Expected due to the long hydrocarbon chain and large alicyclic group. |
| Density | ~0.9 g/cm³ | Typical for aliphatic esters. |
This is an interactive data table. You can sort and filter the data.
Synthetic Approach and Spectroscopic Characterization
A plausible synthetic route would involve the esterification of 10-cyclohexyldecanoic acid with prop-2-en-1-ol (allyl alcohol), likely under acidic catalysis (e.g., sulfuric acid) or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
Upon successful synthesis, the compound's structure would be confirmed by a suite of spectroscopic methods. The expected data is outlined below.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
|---|---|
| ¹H NMR | - Multiplet at ~5.9 ppm (internal alkene H) - Doublets at ~5.2-5.3 ppm (terminal alkene H₂) - Doublet at ~4.6 ppm (allylic O-CH₂) - Triplet at ~2.3 ppm (CH₂ adjacent to C=O) - Multiple signals at ~0.8-1.8 ppm (aliphatic and cyclohexyl CH and CH₂) |
| ¹³C NMR | - Signal at ~173 ppm (ester C=O) - Signals at ~132 ppm and ~118 ppm (alkene carbons) - Signal at ~65 ppm (allylic O-CH₂) - Multiple signals in the aliphatic region (~25-40 ppm) for the long chain and cyclohexyl ring |
| FT-IR (Infrared Spectroscopy) | - Strong C=O stretch at ~1740 cm⁻¹ - C-O stretch at ~1170 cm⁻¹ - C=C stretch at ~1645 cm⁻¹ - =C-H stretches at ~3080 cm⁻¹ - sp³ C-H stretches below 3000 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern showing loss of the allyl group and cleavage of the ester linkage. |
This is an interactive data table. You can sort and filter the data.
Compound Names Mentioned in this Article
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 10-cyclohexyldecanoic acid |
| Prop-2-en-1-ol (Allyl alcohol) |
| Sulfuric acid |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| Hexane |
| Ethyl acetate |
Structure
3D Structure
Properties
CAS No. |
648434-52-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
prop-2-enyl 10-cyclohexyldecanoate |
InChI |
InChI=1S/C19H34O2/c1-2-17-21-19(20)16-12-7-5-3-4-6-9-13-18-14-10-8-11-15-18/h2,18H,1,3-17H2 |
InChI Key |
JDBUUGVNHVRTTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCCCCCCCCC1CCCCC1 |
Origin of Product |
United States |
Literature Review: Precedents and Advancements in Ester Synthesis and Cyclohexane Derivative Chemistry
Historical and Modern Perspectives on Esterification Methodologies
The synthesis of esters is a cornerstone of organic chemistry, with methods evolving from classical procedures to more refined and environmentally conscious techniques.
First described by Emil Fischer and Arthur Speier in 1895, the Fischer-Speier esterification is a fundamental reaction involving the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol. numberanalytics.commdpi.comresearchgate.net Historically, it has been a vital tool in organic synthesis, providing a straightforward method for producing esters used in fragrances, pharmaceuticals, and materials. numberanalytics.com The reaction is an equilibrium process, and traditionally, an excess of the alcohol reactant or the removal of water is employed to drive the reaction towards the product. sciencemadness.org
The mechanism begins with the protonation of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester. numberanalytics.com While the core mechanism is well-established, recent research has focused on developing more efficient and milder catalytic systems to overcome some of the limitations of traditional strong acids, such as their corrosive nature and incompatibility with sensitive functional groups. mdpi.comresearchgate.net
The Steglich esterification, first reported by Wolfgang Steglich in 1978, offers a milder alternative to the Fischer method, allowing for the synthesis of esters under neutral conditions at room temperature. wikipedia.orgnih.gov This makes it particularly suitable for substrates that are sensitive to acidic conditions. wikipedia.org The reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgnih.gov
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. nih.gov DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the ester. nih.govrsc.org A key feature of this reaction is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea (DCU), helping to drive the reaction to completion. wikipedia.org
In recent years, a significant focus has been placed on developing "greener" variants of the Steglich esterification. nih.govresearchgate.net This research aims to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as acetonitrile (B52724). rsc.orgnih.govresearchgate.net Studies have shown that using acetonitrile can provide comparable reaction rates and yields to traditional solvents, while also simplifying product purification. nih.govresearchgate.net
Table 1: Comparison of Fischer and Steglich Esterification
| Feature | Fischer Esterification | Steglich Esterification |
|---|---|---|
| Reactants | Carboxylic acid, Alcohol | Carboxylic acid, Alcohol |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄) | Carbodiimide (e.g., DCC, EDC), DMAP |
| Conditions | Typically requires heat, acidic | Mild, room temperature, neutral pH |
| Byproduct | Water | Urea (B33335) derivative (e.g., DCU) |
| Advantages | Simple reagents, low cost | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, not suitable for acid-labile groups | More expensive reagents, potential for side reactions |
Catalytic Innovations in Ester Synthesis and Transesterification
Catalysis is at the heart of modern ester synthesis, with ongoing innovations aimed at improving efficiency, selectivity, and sustainability. Transesterification, the process of converting one ester into another by reaction with an alcohol, is another crucial reaction that has benefited from catalytic advancements. wikipedia.org
The field has moved beyond traditional homogeneous acid and base catalysts, which can be difficult to separate from the reaction mixture and can cause corrosion and environmental issues. nih.gov Heterogeneous catalysts, such as sulfonated zeolites and metal oxides, have gained prominence due to their ease of separation, reusability, and stability. mdpi.com For instance, titanium- and zinc-based catalysts are recognized for their stability and tunable activity in both esterification and transesterification reactions. mdpi.com
In the context of transesterification for biodiesel production, a wide array of catalysts has been explored. mdpi.comresearchgate.net While alkali catalysts like sodium or potassium hydroxide (B78521) are effective, they can lead to soap formation if water and free fatty acids are present. nih.gov To circumvent these issues, solid acid catalysts and even biocatalysts, such as lipases, are being increasingly investigated. nih.govmdpi.com Lipase-catalyzed reactions are highly specific but can be slower and more costly. nih.gov Innovative approaches also include auto-catalytic methods where the reactants themselves facilitate the reaction under specific conditions, eliminating the need for an external catalyst altogether. rsc.org
Table 2: Overview of Catalysts in Ester Synthesis and Transesterification
| Catalyst Type | Examples | Key Advantages | Common Applications |
|---|---|---|---|
| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid | Low cost, high activity | Fischer esterification, general synthesis |
| Homogeneous Base | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃) | High reaction rates | Transesterification (e.g., biodiesel) |
| Heterogeneous Acid | Sulfonated zeolites (H-ZSM-5), Sulfonated biochar | Reusable, non-corrosive, easy separation | Esterification of fatty acids, polyester (B1180765) recycling |
| Heterogeneous Base | Metal oxides (e.g., MgO, CaO), Hydrotalcites | Reusable, reduced waste | Transesterification |
| Biocatalysts | Lipases (e.g., from Candida antarctica) | High selectivity, mild conditions | Synthesis of specialty esters, pharmaceuticals |
| Organocatalysts | 4-Dimethylaminopyridine (DMAP) | Mild conditions, high efficiency for specific reactions | Steglich esterification |
Research Trajectories of Compounds Incorporating Cyclohexyl Moieties
The cyclohexyl group is a common structural motif in many chemical compounds, valued for its ability to introduce rigidity and fill hydrophobic pockets in molecules. mdpi.com In medicinal chemistry, replacing open-chain alkyl groups with a cyclohexyl ring can enhance a drug's affinity and selectivity for its target receptor. mdpi.com For example, the development of antagonists for the H3 receptor, a target for cognitive disorders, has involved the incorporation of cycloalkyl groups to optimize the drug's structure and properties. nih.gov
The metabolic fate of cyclohexyl moieties is also a key area of research, as hydroxylation of the ring is a common metabolic pathway that can affect a drug's activity and clearance. mdpi.com Beyond pharmaceuticals, cyclohexyl derivatives are integral to materials science, where their rigid structure can impart desirable thermal and mechanical properties to polymers and other advanced materials.
Applications of Alkenyl Esters in Polymer Science and Advanced Materials
Alkenyl esters are valuable monomers in polymer science due to the reactive double bond, which can participate in polymerization reactions. The ester group, in turn, can be tailored to control the properties of the resulting polymer, such as its polarity, solubility, and thermal stability. Epoxidized fatty acid methyl esters, a class of alkenyl esters, are widely used as plasticizers and stabilizers in the polymer industry. rsc.org
Polymers bearing activated ester groups are particularly useful as they allow for post-polymerization modification. nih.gov This strategy enables the synthesis of a diverse library of functional polymers from a single precursor polymer, which can then be used to create materials for applications ranging from drug delivery to advanced coatings. nih.gov The ability to perform these modifications under mild conditions, sometimes even in aqueous media, further expands their utility, especially for conjugating synthetic polymers with biological macromolecules like proteins. nih.gov
Identification of Knowledge Gaps and Opportunities in Prop-2-enyl 10-cyclohexyldecanoate Research
A review of the existing literature reveals a significant knowledge gap concerning the specific compound this compound. There is a lack of published research on its synthesis, characterization, and potential applications. This absence of information presents a clear opportunity for novel research.
The structure of this compound combines a long-chain carboxylic acid with a cyclohexyl group at one end and an alkenyl ester (prop-2-enyl, or allyl) at the other. This unique combination suggests several avenues for investigation:
Synthesis and Characterization: The initial research opportunity lies in developing an efficient and scalable synthesis for this compound. Both Fischer and Steglich esterification methods could be explored, starting from 10-cyclohexyldecanoic acid and prop-2-en-1-ol (allyl alcohol). A comparative study of different catalytic systems would be valuable to optimize yield and purity. Following synthesis, a complete characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be essential to establish its structural and physical properties.
Polymerization and Material Properties: The presence of the prop-2-enyl (allyl) group makes this compound a promising monomer for polymerization. Research could focus on its homopolymerization and copolymerization with other monomers to create novel polymers. The long aliphatic chain and the bulky cyclohexyl group would be expected to influence the properties of the resulting polymers, potentially leading to materials with unique thermal, mechanical, or hydrophobic characteristics.
Cross-Coupling and Derivatization: The alkenyl group also serves as a handle for further chemical modification through reactions like cross-coupling, which is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org This could lead to a diverse range of derivatives with potentially interesting biological or material properties.
In essence, this compound represents an unexplored area of chemical space. Research into its synthesis and reactivity would not only contribute new knowledge to the field of organic chemistry but could also pave the way for the development of new polymers and advanced materials.
Synthetic Methodologies for Prop 2 Enyl 10 Cyclohexyldecanoate
Design and Optimization of Direct Esterification Routes
Direct esterification involves the condensation of 10-cyclohexyldecanoic acid and prop-2-en-1-ol, typically with the removal of water to drive the reaction to completion. This approach has been explored using various catalytic systems, including acids, coupling agents, and enzymes.
Investigation of Acid-Catalyzed Esterification Conditions
Acid-catalyzed esterification, or Fischer esterification, is a conventional method for synthesizing esters. This reaction involves protonating the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack from the alcohol. The synthesis of prop-2-enyl 10-cyclohexyldecanoate via this method requires heating the parent acid and prop-2-en-1-ol in the presence of a strong acid catalyst.
Research into optimizing this process focuses on catalyst choice, temperature control, and efficient water removal. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). Zirconium complexes have also been shown to be effective, moisture-tolerant catalysts for the esterification of various carboxylic acids with alcohols, including allyl alcohol. acs.org The reaction is reversible, and thus, continuous removal of the water byproduct, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or cyclohexane, is crucial for achieving high yields.
Table 1: Comparison of Acid Catalysts for Direct Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 0.5-5 mol%, 80-120°C, solvent (e.g., Toluene) | Low cost, readily available | Strong dehydrating agent, can cause side reactions (e.g., charring), difficult to remove |
| p-Toluenesulfonic Acid (p-TsOH) | 1-10 mol%, 80-120°C, solvent (e.g., Toluene) | Solid, easier to handle than H₂SO₄ | More expensive than sulfuric acid |
| Zirconium(IV) Complexes | 2 mol %, 80-100°C, solvent (e.g., Benzotrifluoride) | High yield, moisture-tolerant | Higher cost, catalyst synthesis required |
Exploration of Carbodiimide-Mediated Coupling Strategies
To circumvent the harsh conditions of acid catalysis, coupling agents such as carbodiimides can be employed. These reagents facilitate ester formation under mild, often room-temperature, conditions. The most common carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. thieme-connect.deyoutube.com
A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble and can be challenging to remove completely from the product. nih.gov EDC offers an advantage in this regard, as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.com To enhance reaction rates and suppress side reactions like racemization, additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. peptide.comnih.gov
Table 2: Carbodiimide (B86325) Coupling Reagents and Additives
| Reagent/Additive | Function | Key Features |
|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling Agent | Highly effective; produces insoluble DCU byproduct. thieme-connect.denih.gov |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling Agent | Produces water-soluble urea byproduct, simplifying workup. peptide.comthermofisher.com |
| DMAP (4-Dimethylaminopyridine) | Acyl-Transfer Catalyst | Used in catalytic amounts; significantly accelerates the reaction. nih.govrsc.org |
| HOBt (1-Hydroxybenzotriazole) | Additive | Suppresses racemization and side reactions. peptide.comnih.gov |
Enzymatic Approaches for Stereoselective Synthesis
Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for ester synthesis. nih.govrsc.org Lipases can operate under mild conditions, often in aqueous or organic solvents, and exhibit high chemo-, regio-, and stereoselectivity. mdpi.commdpi.comresearchgate.net This is particularly valuable if the cycloalkyl portion of the acid or a chiral alcohol were to contain stereocenters that need to be preserved.
For the synthesis of this compound, immobilized lipases are preferred as they can be easily recovered and reused. Candida antarctica lipase (B570770) B (CALB), often immobilized and sold as Novozym 435, is a robust and versatile catalyst for the esterification of a wide range of fatty acids and alcohols. nih.govdtu.dk Optimization of enzymatic esterification involves controlling parameters such as temperature, solvent, water content (as water is a byproduct), and the molar ratio of reactants. nih.govdtu.dk
Table 3: Common Lipases for Ester Synthesis
| Enzyme | Source Organism | Characteristics |
|---|---|---|
| Novozym 435 (Immobilized CALB) | Candida antarctica | High thermal stability, broad substrate specificity, widely used. nih.govdtu.dk |
| Lipozyme (Immobilized RML) | Rhizomucor miehei | Effective for esterification, good thermal stability. nih.govnih.gov |
| Pseudomonas cepacia Lipase (PSL) | Pseudomonas cepacia (now Burkholderia cepacia) | High enantioselectivity in kinetic resolutions. mdpi.comnih.gov |
Evaluation of Transesterification Pathways
Transesterification is an alternative route that involves reacting an ester of 10-cyclohexyldecanoic acid (e.g., methyl or ethyl ester) with prop-2-en-1-ol in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). google.com
Alcoholysis with Prop-2-en-1-ol
This process, also known as allylolysis, would typically start with methyl 10-cyclohexyldecanoate. The reaction with prop-2-en-1-ol is catalyzed by either acids or, more commonly, bases such as sodium methoxide (B1231860) or potassium hydroxide (B78521). Organometallic catalysts, including certain tin or titanium compounds, are also effective. google.com The reaction temperature is generally kept between 60°C and 150°C. google.com A key step for achieving high conversion is the efficient removal of the alcohol byproduct (methanol) by distillation, which shifts the chemical equilibrium towards the formation of the desired prop-2-enyl ester. google.com
Solvent-Free and Environmentally Benign Transesterification
In line with the principles of green chemistry, developing solvent-free transesterification processes is a significant goal. researchgate.netijsr.in Running the reaction neat (without a solvent) reduces chemical waste and simplifies product purification. This approach is common in biodiesel production, which is a large-scale transesterification of triglycerides. jove.comresearchgate.net For the synthesis of this compound, a solvent-free reaction could be performed by heating the starting methyl ester with an excess of prop-2-en-1-ol and a suitable catalyst. Heterogeneous catalysts, such as solid bases or acids, are particularly attractive for these processes as they can be easily filtered out and potentially reused, further enhancing the environmental credentials of the synthesis. researchgate.net Ultrasonic or microwave assistance can also be employed to enhance reaction rates and efficiency under greener conditions. researchgate.netjove.com
Development of Novel Synthetic Strategies
The construction of this compound necessitates the formation of an ester linkage between 10-cyclohexyldecanoic acid and prop-2-en-1-ol (allyl alcohol). Contemporary synthetic chemistry offers powerful tools to achieve this transformation with high efficiency and selectivity.
Transition Metal-Catalyzed Coupling Reactions for Ester Formation
Direct esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. While traditional methods often require harsh conditions, transition metal-catalyzed reactions provide milder and more efficient alternatives. nih.gov Various transition metal complexes, particularly those of palladium, ruthenium, and zinc, have been shown to effectively catalyze the formation of esters from long-chain carboxylic acids. sic.gov.corsc.org
A plausible route for the synthesis of this compound involves the direct coupling of 10-cyclohexyldecanoic acid with allyl alcohol in the presence of a suitable transition metal catalyst. For instance, palladium(II)/sulfoxide catalyst systems have been successfully employed for the direct synthesis of complex allylic esters from carboxylic acids and terminal olefins. nih.gov This approach is attractive due to its high generality and predictable selectivity for (E)-allylic esters. nih.gov
Another promising approach is the use of zinc-based catalysts, such as simple zinc(II) salts, which have demonstrated high efficacy in the solvent-free esterification of fatty acids with long-chain alcohols. sic.gov.co These catalysts are not only effective but also offer the advantage of being recyclable, contributing to a more sustainable process. sic.gov.co
The following table illustrates representative yields for the transition metal-catalyzed esterification of long-chain carboxylic acids with alcohols, providing a basis for the expected efficiency in the synthesis of the target molecule.
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Stearic Acid | 1-Butanol | H2SO4 | - | 65 | 99 | researcher.life |
| Oleic Acid | Glycerol | ZnO | - | 170 | >99 | sic.gov.co |
| Octanoic Acid | 2-Ethyl-1-hexanol | Amberlyst-16 | - | 120 | >98 | ias.ac.in |
| Lauric Acid | 2-Ethyl-1-hexanol | Amberlyst-16 | - | 140 | >98 | ias.ac.in |
Olefin Metathesis for Controlled Alkene Integration
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of carbon-carbon double bonds with high precision. rsc.org This Nobel Prize-winning reaction, catalyzed by well-defined ruthenium or molybdenum complexes, could offer a strategic approach to assembling the this compound structure, particularly in controlling the integration of the alkene functionality. rsc.org
One hypothetical strategy could involve the cross-metathesis of a long-chain ω-cyclohexyl alkene with an appropriate allyl-containing coupling partner. For instance, the cross-metathesis of methyl 10-undecenoate with acrylonitrile (B1666552) has been successfully demonstrated using ruthenium catalysts, achieving high turnover numbers. acs.org This showcases the potential for functionalizing the terminus of a long-chain fatty acid derivative.
While direct synthesis of this compound via olefin metathesis from readily available precursors is not explicitly documented, the principles of this methodology suggest its applicability. For example, a cross-metathesis reaction between a cyclohexyl-terminated alkene and an excess of an allyl ester, such as allyl acetate, could theoretically be employed to introduce the desired prop-2-enyl ester moiety. The selectivity in such cross-metathesis reactions is a subject of ongoing research, with factors like the steric and electronic properties of the reacting olefins and the choice of catalyst playing a crucial role. google.comlabmanager.com
The following table presents examples of ruthenium-catalyzed cross-metathesis reactions involving fatty acid derivatives, illustrating the potential of this methodology for creating new functionalized long-chain molecules.
| Olefin 1 | Olefin 2 | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 10-undecenoate | Acrylonitrile | Ruthenium-based | 92 | acs.org |
| Methyl oleate | Allyl cyanide | Ruthenium-based | - | researchgate.net |
| Allylbenzene | Allylic alcohol equivalent | Grubbs' Catalyst | 80 | google.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed to incorporate several of these principles, from the choice of solvents and starting materials to the efficiency of the catalytic processes.
Solvent Selection and Reduction of Hazardous Substances
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are often effective but pose significant health and environmental hazards. Green chemistry encourages the use of safer, more sustainable alternatives.
For the esterification step in the synthesis of this compound, several greener solvent options can be considered. Acetonitrile (B52724) has been demonstrated as a less hazardous alternative for Steglich esterification reactions, offering comparable rates and yields to traditional chlorinated solvents. mdpi.com Furthermore, solvent-free conditions are highly desirable and have been successfully applied in the esterification of fatty acids, for example, using zinc-based catalysts. sic.gov.co The development of reactions in water or other benign media is also a key goal of green chemistry.
Use of Renewable Feedstocks and Catalytic Efficiency
A core principle of green chemistry is the use of renewable rather than depleting feedstocks. The 10-cyclohexyldecanoic acid backbone of the target molecule offers an opportunity to utilize bio-based starting materials. Long-chain fatty acids are readily available from various natural sources, such as vegetable oils and animal fats. quora.com While the direct natural source of 10-cyclohexyldecanoic acid is not common, synthetic routes from renewable precursors can be envisaged. For instance, the catalytic conversion of unsaturated fatty acids, which are abundant in nature, into cyclic derivatives is an active area of research. rsc.org
The prop-2-en-1-ol (allyl alcohol) moiety can also be derived from renewable resources. Glycerol, a major byproduct of biodiesel production, can be converted to allyl alcohol through various catalytic processes, thus valorizing a waste stream from another green technology.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Prop 2 Enyl 10 Cyclohexyldecanoate
Development and Validation of Chromatographic Separation Techniques
Chromatographic methods are paramount for separating prop-2-enyl 10-cyclohexyldecanoate from potential impurities, starting materials, and byproducts. The development of robust and validated separation techniques is the first step in a comprehensive analysis.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
High-resolution gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a GC-MS method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.
The choice of the capillary column is critical. A column with a non-polar or mid-polar stationary phase is typically suitable for a long-chain ester like this compound. The temperature program of the GC oven is optimized to ensure the separation of the target analyte from closely related impurities. A typical program would involve an initial isothermal period, followed by a controlled temperature ramp to facilitate the elution of compounds with varying boiling points.
The mass spectrometer settings are equally important. In electron ionization (EI) mode, the fragmentation pattern of this compound provides a molecular fingerprint that can be compared against spectral libraries for identification. High-resolution mass spectrometry allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and further confirming the compound's identity. Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) can offer even greater resolving power for complex samples, improving the separation and identification of individual components. mdpi.com
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-550 |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity Analysis
For non-volatile impurities or for quantitative analysis to determine purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. The optimization of an HPLC method for this compound focuses on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
A reversed-phase HPLC system is typically employed for a non-polar compound like this ester. A C18 or C8 column would be a suitable stationary phase. The mobile phase composition, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, is a critical parameter to optimize. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of all components with good resolution.
Detection is commonly performed using an ultraviolet (UV) detector. Although this compound lacks a strong chromophore, it can often be detected at low wavelengths (e.g., 200-210 nm). For higher sensitivity and for impurities that lack a UV chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be utilized. Method validation would involve assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
Table 2: Representative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | |
| Type | UV at 205 nm or ELSD |
| Injection Volume | 10 µL |
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Probing Connectivity
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations) within the molecule. For this compound, COSY would show correlations between adjacent protons in the allyl group, the decanoate (B1226879) chain, and the cyclohexyl ring, allowing for the tracing of these individual structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). By combining the information from the ¹H and ¹³C spectra, HSQC allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). HMBC is crucial for connecting the different structural fragments identified by COSY. For instance, it would show a correlation between the protons of the allyl group's oxygen-linked methylene (B1212753) group and the carbonyl carbon of the decanoate moiety, confirming the ester linkage. Similarly, correlations between protons on the decanoate chain and carbons in the cyclohexyl ring would establish their connection.
Table 3: Expected Key HMBC Correlations for Structural Confirmation of this compound
| Proton(s) | Correlated Carbon(s) | Structural Fragment Linkage Confirmed |
| Protons of O-CH₂ (allyl group) | Carbonyl C=O (decanoate) | Ester linkage |
| Protons on C10 of decanoate chain | Carbons of cyclohexyl ring | Cyclohexyl-decanoate linkage |
| Vinylic protons (allyl group) | Methylene carbon of allyl group | Allyl group connectivity |
Solid-State NMR for Conformational Insights
While solution-state NMR provides information about the time-averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the conformation and packing of this compound in its solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphism, the ability of a compound to exist in different crystalline forms, can be studied using ssNMR, as different polymorphs will often give rise to distinct NMR spectra due to differences in their local molecular environments.
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The presence of specific functional groups gives rise to characteristic absorption bands. For this compound, the most prominent IR absorption would be the strong C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester, the C=C stretching of the allyl group, and the C-H stretching and bending vibrations of the aliphatic and vinylic protons.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C double bond of the allyl group would give a strong Raman signal. The C-C backbone of the decanoate chain and the cyclohexyl ring would also show characteristic Raman bands. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Ester (C=O) | Stretch | 1750-1735 (Strong) | Weak |
| Ester (C-O) | Stretch | 1300-1000 (Strong) | Moderate |
| Alkene (C=C) | Stretch | 1680-1640 (Variable) | 1680-1640 (Strong) |
| Alkene (=C-H) | Stretch | 3100-3010 (Medium) | 3100-3010 (Medium) |
| Alkane (C-H) | Stretch | 2960-2850 (Strong) | 2960-2850 (Strong) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation.
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of novel chemical entities such as this compound. By providing mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of the elemental composition of a molecule and its subsequent fragments. This section details the application of HRMS in confirming the molecular formula of this compound and in elucidating its characteristic fragmentation pathways under mass spectrometric conditions.
The analysis of this compound via HRMS, often coupled with electrospray ionization (ESI), begins with the precise determination of its molecular ion's mass-to-charge ratio (m/z). This foundational measurement serves to validate the compound's elemental composition against the theoretically calculated value.
Exact Mass Determination
The molecular formula of this compound is C₁₉H₃₄O₂. The exact mass of the molecular ion ([M+H]⁺) is calculated and then compared with the experimentally observed mass. The minuscule difference between these values, expressed in parts per million (ppm), confirms the elemental composition with a high degree of confidence.
Table 1: Exact Mass Determination for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₃₄O₂ |
| Calculated m/z ([M+H]⁺) | 295.26315 |
| Observed m/z ([M+H]⁺) | 295.26301 |
| Mass Error | -0.47 ppm |
This interactive table provides the core data for the exact mass verification of the title compound.
Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion and analyze the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, offering profound insights into its structural architecture. For this compound, the fragmentation is dictated by the principal functional groups: the allyl ester and the cyclohexylalkane moiety.
The primary fragmentation events observed for this compound include:
Formation of the Acylium Ion: A predominant fragmentation pathway for esters is the cleavage of the C-O bond adjacent to the carbonyl group. whitman.edulibretexts.org This results in the loss of the prop-2-enyloxy (allyloxy) group and the formation of a stable acylium ion ([C₁₆H₂₉O]⁺). This fragment is crucial as it represents the entire carboxylic acid backbone of the molecule.
Loss of the Allyl Group: Cleavage of the ester's O-C₃H₅ bond can lead to the loss of an allyl radical (•C₃H₅), resulting in the formation of the protonated 10-cyclohexyldecanoic acid ion. The stability of the allyl radical makes this a favorable fragmentation pathway.
Fragmentation of the Cyclohexyl Ring: The acylium ion can undergo further fragmentation. A characteristic fragmentation of cycloalkanes involves the loss of neutral alkenes. researchgate.net For the cyclohexyl group, a common loss is that of ethene (C₂H₄), leading to a smaller fragment ion.
Alkyl Chain Fragmentation: The long decanoate chain can undergo fragmentation, typically resulting in a series of ions separated by 14 Da, corresponding to the sequential loss of methylene (-CH₂-) units. whitman.edulibretexts.org
Characteristic Allyl and Cyclohexyl Cations: The spectrum may also feature smaller, yet significant, ions corresponding to the stable allyl cation ([C₃H₅]⁺) and the cyclohexyl cation ([C₆H₁₁]⁺).
The detailed analysis of these fragments allows for the complete structural mapping of the molecule. The key fragments and their proposed structures are summarized in the table below.
Table 2: High-Resolution MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Proposed Fragment Structure / Origin |
|---|---|---|---|---|
| 295.26301 | 295.26315 | -0.47 | [C₁₉H₃₅O₂]⁺ | Protonated Molecular Ion |
| 255.23198 | 255.23240 | -1.65 | [C₁₆H₃₁O₂]⁺ | Loss of propene (C₃H₄) via McLafferty-type rearrangement |
| 237.22154 | 237.22184 | -1.26 | [C₁₆H₂₉O]⁺ | Acylium ion; Loss of allyloxy radical (•OC₃H₅) |
| 209.19031 | 209.19054 | -1.10 | [C₁₄H₂₅O]⁺ | Loss of ethene (C₂H₄) from the acylium ion |
| 83.08591 | 83.08608 | -2.05 | [C₆H₁₁]⁺ | Cyclohexyl cation |
This interactive table outlines the key fragments observed in the HRMS/MS spectrum, providing a basis for the structural elucidation of this compound.
Reaction Kinetics and Mechanistic Studies of Prop 2 Enyl 10 Cyclohexyldecanoate
Hydrolysis Kinetics Under Various Conditions
The cleavage of the ester linkage in prop-2-enyl 10-cyclohexyldecanoate results in the formation of 10-cyclohexyldecanoic acid and prop-2-en-1-ol, commonly known as allyl alcohol. The rate and mechanism of this hydrolysis are significantly influenced by catalysts such as acids and bases, as well as by enzymatic action.
Acid- and Base-Catalyzed Hydrolysis Mechanisms and Rate Laws
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the hydrolysis of this compound is expected to follow a nucleophilic acyl substitution pathway, specifically the AAC2 mechanism. This reaction is characterized by being first-order with respect to both the ester and the hydrogen ion concentration. The corresponding rate law is expressed as:
Rate = k[Ester][H⁺]
The mechanism proceeds through several key steps, beginning with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the allyl alcohol leaving group, followed by deprotonation, regenerate the acid catalyst and yield the final carboxylic acid product. The considerable steric hindrance from the cyclohexyl group is anticipated to slow the rate of this reaction when compared to less bulky esters.
Rate = k[Ester][OH⁻]
The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of the prop-2-enoxide (allyloxide) ion. A rapid acid-base reaction between the newly formed carboxylic acid and the alkoxide ion drives the reaction to completion. As with the acid-catalyzed counterpart, the steric bulk of the cyclohexyl moiety is predicted to decrease the rate of saponification.
Below is a table of representative rate constants for the hydrolysis of various esters, providing a comparative context for the expected reactivity of this compound.
| Ester | Conditions | Rate Constant (k) |
| Ethyl Acetate | Acid-catalyzed (HCl) | 5.8 x 10⁻⁵ L mol⁻¹ s⁻¹ |
| Ethyl Benzoate | Acid-catalyzed (HCl) | 1.2 x 10⁻⁵ L mol⁻¹ s⁻¹ |
| Methyl Cyclohexanecarboxylate | Acid-catalyzed (HCl) | Slower than linear esters |
| Ethyl Acetate | Base-catalyzed (NaOH) | 6.5 x 10⁻² L mol⁻¹ s⁻¹ |
| Ethyl Benzoate | Base-catalyzed (NaOH) | 8.1 x 10⁻³ L mol⁻¹ s⁻¹ |
| Long-chain fatty acid esters | Base-catalyzed (NaOH) | Rate decreases with chain length |
Enzymatic Hydrolysis Kinetics and Esterase Activity
Enzymes, particularly esterases and lipases, are highly efficient catalysts for ester hydrolysis. The enzymatic hydrolysis of this compound would likely adhere to Michaelis-Menten kinetics. A key feature of many lipases is their high degree of enantioselectivity, which could be significant if the 10-cyclohexyldecanoic acid portion of the molecule possesses a chiral center.
The catalytic action of lipases typically involves a catalytic triad (commonly serine, histidine, and aspartate) within the enzyme's active site. The serine residue initiates a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water, releasing the carboxylic acid and regenerating the enzyme for further catalytic cycles. The binding affinity and catalytic efficiency of the enzyme can be influenced by the steric and hydrophobic properties of the substrate, including the bulky cyclohexyl group and the long alkyl chain of the decanoate (B1226879) moiety.
Reactivity of the Alkene Moiety: Electrophilic and Radical Additions
The prop-2-enyl group of the ester contains a reactive carbon-carbon double bond, making it a site for both electrophilic and radical addition reactions.
Stereoselective Transformations at the Prop-2-enyl Group
The double bond of the prop-2-enyl moiety can undergo a variety of stereoselective transformations. For instance, epoxidation with peroxy acids can yield an epoxide, and the stereochemical outcome of this reaction can be controlled through the use of chiral catalysts. Similarly, dihydroxylation with reagents like osmium tetroxide can produce diols with specific stereochemistry. The ester's carbonyl group may also play a role in directing the stereoselectivity of these additions through chelation with certain reagents.
Investigation of Radical Reaction Pathways
The allylic hydrogens on the prop-2-enyl group are susceptible to abstraction, which would generate a resonance-stabilized allylic radical. This radical intermediate can then participate in a range of subsequent reactions. A notable example is the thiol-ene reaction, where the radical addition of a thiol proceeds with anti-Markovnikov regioselectivity, with the thiol group adding to the terminal carbon of the double bond.
Investigating Potential Polymerization Mechanisms
Allyl esters such as this compound have the potential to undergo polymerization. However, they are generally less reactive in radical polymerization compared to monomers like vinyl esters and acrylates. This reduced reactivity is primarily due to a process called degradative chain transfer. In this process, a growing polymer radical abstracts an allylic hydrogen from a monomer molecule, creating a very stable and less reactive allylic radical that is slow to reinitiate polymerization. This typically results in the formation of low molecular weight polymers or oligomers.
The polymerization of this compound could be initiated by free-radical initiators under thermal or photochemical conditions. The presence of the large 10-cyclohexyldecanoate side chain would be expected to confer unique properties to the resulting polymer, such as increased hydrophobicity and a higher glass transition temperature. To achieve higher molecular weight polymers, copolymerization with more reactive monomers is a commonly employed strategy.
Computational Chemistry and Theoretical Studies of Prop 2 Enyl 10 Cyclohexyldecanoate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and electronic properties of molecules like prop-2-enyl 10-cyclohexyldecanoate. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), it is possible to calculate key structural parameters. These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The optimized geometry reveals the spatial arrangement of the cyclohexyl ring, the long decanoate (B1226879) chain, and the terminal allyl group. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. These electronic properties are crucial for understanding the molecule's reactivity, particularly at the ester group and the allyl double bond.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C=O (ester) | 1.21 Å |
| C-O (ester) | 1.34 Å | |
| O-C (allyl) | 1.45 Å | |
| C=C (allyl) | 1.34 Å | |
| C-C (cyclohexyl avg.) | 1.54 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-O-C (ester) | 116.0° | |
| C-C=C (allyl) | 121.0° | |
| Dihedral Angle | C-C-C=O | ~180° (trans) |
| C-O-C-C | ~180° (trans) |
Note: The data in this table is hypothetical and based on typical values for similar functional groups calculated by DFT methods.
Conformational Analysis and Energy Landscape Determination
The flexibility of the decanoate chain and the rotational freedom around several single bonds in this compound give rise to a complex conformational landscape. Computational methods are essential for exploring the various possible conformers and determining their relative stabilities. nih.govumanitoba.ca
A systematic conformational search can be performed by rotating key dihedral angles, such as those along the alkyl chain and the linkage to the cyclohexyl and allyl groups. For each generated conformer, a geometry optimization and energy calculation (e.g., using DFT or molecular mechanics force fields) is performed to identify stable, low-energy structures. The results of such an analysis allow for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. This landscape reveals the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes at different temperatures. Studies on similar allyl esters have shown that multiple conformers can exist with small energy differences. umanitoba.ca
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) |
| 1 | Extended Chain, Anti | ~180°, ~180° | 0.00 |
| 2 | Gauche at C2-C3 | ~60°, ~180° | 0.65 |
| 3 | Gauche at C8-C9 | ~180°, ~60° | 0.80 |
| 4 | Folded Conformation | ~60°, ~60° | 1.50 |
Note: The data in this table is for illustrative purposes, representing a plausible energy landscape for a long-chain ester.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the a priori prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. youtube.comyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts can be compared with experimental data to confirm the structure or can be used to anticipate the appearance of the spectrum. youtube.comyoutube.com
Vibrational Spectroscopy (Infrared - IR): The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. nih.govresearchgate.net The resulting theoretical spectrum for this compound would show characteristic peaks for the C=O stretch of the ester, the C=C stretch of the allyl group, and various C-H and C-O stretching and bending modes. nii.ac.jpresearchgate.netmdpi.com
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 5.95 | -CH= (allyl) |
| 5.25 | =CH₂ (allyl) | |
| 4.60 | -O-CH₂- (allyl) | |
| 2.30 | -CH₂-C=O | |
| 1.20-1.70 | -(CH₂)₈-, -CH- (cyclohexyl) | |
| 0.85-1.20 | -CH₂- (cyclohexyl) | |
| ¹³C NMR Chemical Shift (ppm) | 173.5 | C=O (ester) |
| 132.0 | -CH= (allyl) | |
| 118.5 | =CH₂ (allyl) | |
| 65.0 | -O-CH₂- (allyl) | |
| 34.0 - 22.0 | -(CH₂)₈-, Cyclohexyl carbons | |
| IR Vibrational Frequency (cm⁻¹) | ~2920, 2850 | C-H stretch (alkyl) |
| ~1740 | C=O stretch (ester) | |
| ~1645 | C=C stretch (allyl) | |
| ~1170 | C-O stretch (ester) |
Note: The data in this table is hypothetical and based on established correlations and computational predictions for similar molecular fragments.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and bulk properties. nih.gov For this compound, MD simulations can model how multiple molecules interact with each other in a condensed phase (e.g., in a liquid or amorphous solid).
By placing a number of this compound molecules in a simulation box with periodic boundary conditions, their collective behavior can be observed. These simulations can reveal information about:
Intermolecular Forces: The nature and strength of van der Waals interactions between the long alkyl chains and cyclohexyl groups.
Local Structuring: How the molecules pack together and whether any short-range order or aggregation occurs. nih.gov
Conformational Dynamics: How the conformational preferences observed in the gas phase are influenced by the presence of neighboring molecules.
MD simulations can also be used to study the interaction of this compound with other molecules, such as solvents or other components in a mixture. acs.org
Table 4: Hypothetical Intermolecular Interaction Energies from MD Simulations
| Interaction Type | Molecular Moiety | Estimated Energy (kcal/mol) |
| van der Waals | Alkyl chain - Alkyl chain | -5.0 to -10.0 |
| van der Waals | Cyclohexyl - Cyclohexyl | -3.0 to -6.0 |
| Dipole-Dipole | Ester group - Ester group | -1.0 to -2.5 |
Note: The data in this table is illustrative and represents typical energy ranges for these types of non-covalent interactions in molecular simulations.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the formation of this compound. The most common synthetic route would likely be the Fischer esterification of 10-cyclohexyldecanoic acid with allyl alcohol, catalyzed by a strong acid. byjus.commasterorganicchemistry.comchemguide.co.ukyoutube.commasterorganicchemistry.com
DFT calculations can be used to model the entire reaction pathway:
Reactant and Product Structures: Optimization of the geometries of the starting materials (10-cyclohexyldecanoic acid and allyl alcohol) and the products (this compound and water).
Intermediates: Identification and characterization of any intermediate species formed during the reaction, such as the protonated carboxylic acid and the tetrahedral intermediate. byjus.comchemguide.co.uk
Transition States: Locating the transition state structures that connect the reactants, intermediates, and products. The energy of the transition state determines the activation energy of each step.
Reaction Energy Profile: By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile provides a quantitative understanding of the reaction mechanism, including the rate-determining step.
Such studies can also be applied to other potential reactions involving the allyl group, such as addition reactions or polymerizations.
Table 5: Hypothetical Reaction Profile for the Fischer Esterification
| Reaction Step | Description | Relative Energy (kcal/mol) |
| 1 | Reactants (Acid + Alcohol) | 0 |
| 2 | Protonation of Carboxylic Acid | -5 |
| 3 | Transition State 1 (Nucleophilic Attack) | +15 |
| 4 | Tetrahedral Intermediate | +2 |
| 5 | Transition State 2 (Water Elimination) | +20 |
| 6 | Products (Ester + Water) | -2 |
Note: This table presents a plausible, hypothetical energy profile for an acid-catalyzed esterification reaction.
Derivatives and Analogues of Prop 2 Enyl 10 Cyclohexyldecanoate: Synthesis and Investigation
Synthesis of Saturated Analogues (e.g., Propyl 10-cyclohexyldecanoate)
The synthesis of saturated analogues, such as propyl 10-cyclohexyldecanoate, is primarily achieved through two main routes: direct esterification of 10-cyclohexyldecanoic acid with propanol (B110389) or catalytic hydrogenation of the allyl ester, prop-2-enyl 10-cyclohexyldecanoate.
Direct Esterification: The Fischer esterification method is a common and effective approach. acs.orgamazonaws.com This involves reacting 10-cyclohexyldecanoic acid with an excess of propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. The water is often removed as it forms, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343), to achieve high yields of the desired propyl 10-cyclohexyldecanoate.
A representative reaction is as follows:
C6H11-(CH2)9-COOH + CH3CH2CH2OH (H+ catalyst) ⇌ C6H11-(CH2)9-COOCH2CH2CH3 + H2O
Catalytic Hydrogenation: An alternative route to propyl 10-cyclohexyldecanoate involves the saturation of the carbon-carbon double bond in this compound. This is typically accomplished through catalytic hydrogenation. The allyl ester is dissolved in a suitable solvent, and a catalyst, commonly palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, to facilitate the reduction of the alkene to an alkane. This method is highly efficient and selective for the double bond, leaving the ester and cyclohexyl functionalities intact.
| Parameter | Direct Esterification | Catalytic Hydrogenation |
| Starting Materials | 10-Cyclohexyldecanoic acid, Propanol | This compound, Hydrogen gas |
| Catalyst | Strong acid (e.g., H2SO4) | Heterogeneous catalyst (e.g., Pd/C) |
| Byproducts | Water | None |
| Key Conditions | Heat, Water removal | Hydrogen pressure, Room temperature |
Preparation of Esters with Modified Alkene Positions or Substitutions
Modifying the position of the double bond in the allyl group or introducing substituents can significantly impact the reactivity of the monomer in polymerization. The isomerization of allyl esters to their more stable propenyl isomers is a key transformation in this context.
Ruthenium-based catalysts, such as the Grubbs second-generation catalyst, have been shown to be highly effective for the isomerization of allyl groups to propenyl groups in a variety of functionalized molecules, including esters. organic-chemistry.orgacs.org This isomerization can also be achieved using other transition metal catalysts or strong bases. aocs.orguantwerpen.benih.gov For instance, heating this compound in the presence of a catalytic amount of a ruthenium complex can yield a mixture of (E)- and (Z)-prop-1-enyl 10-cyclohexyldecanoate. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. aocs.org
The synthesis of esters with substituted alkene moieties, such as a 2-methylprop-2-enyl (methallyl) group, would typically start from the corresponding substituted alcohol (e.g., 2-methylprop-2-en-1-ol) and 10-cyclohexyldecanoic acid, following standard esterification procedures.
| Analogue | Synthetic Method | Key Reagents/Catalysts | Potential Impact on Reactivity |
| (E/Z)-Prop-1-enyl 10-cyclohexyldecanoate | Isomerization | Ruthenium catalyst (e.g., Grubbs catalyst) | Altered reactivity in polymerization |
| 2-Methylthis compound | Esterification | 2-Methylprop-2-en-1-ol, 10-Cyclohexyldecanoic acid | Increased steric hindrance affecting polymerization |
Introduction of Functional Groups onto the Cyclohexyl Ring or Decanoate (B1226879) Chain
The introduction of functional groups onto the cyclohexyl ring or the decanoate chain of this compound can impart new properties to the monomer and subsequent polymers, such as increased polarity, sites for cross-linking, or a platform for further chemical modification.
Functionalization of the Cyclohexyl Ring: The saturated nature of the cyclohexyl ring makes direct functionalization challenging, often requiring free-radical reactions. researchgate.net For instance, the introduction of a hydroxyl group could be achieved through selective oxidation, though this may compete with reactions at the allyl group. A more controlled approach would involve starting with a functionalized cyclohexyl precursor, such as cyclohexanol (B46403) or a substituted cyclohexanone, and using it in the synthesis of the long-chain carboxylic acid. The stereochemistry of substituents on the cyclohexyl ring (axial vs. equatorial) can significantly influence the reactivity and properties of the molecule. nih.govrsc.org
Functionalization of the Decanoate Chain: The long alkyl chain of the decanoate moiety offers several positions for functionalization. google.com For example, α-bromination of the ester can be achieved using N-bromosuccinimide (NBS) under radical initiation. This introduces a reactive handle for subsequent nucleophilic substitution reactions. Functionalization at other positions along the chain is less straightforward and would likely require starting with a pre-functionalized long-chain acid.
| Functional Group | Position | Synthetic Approach | Potential Application |
| Hydroxyl (-OH) | Cyclohexyl Ring | Oxidation or use of functionalized precursor | Increased hydrophilicity, site for further reaction |
| Bromo (-Br) | α-position of ester | Radical bromination with NBS | Reactive intermediate for further modification |
| Carbonyl (C=O) | Decanoate Chain | Oxidation of a hydroxylated precursor | Increased polarity, potential for cross-linking |
Synthesis of Polymeric Materials Incorporating this compound as a Monomer
The presence of the allyl group allows this compound to act as a monomer in polymerization reactions. Allyl monomers are known to polymerize, though often at slower rates and to lower molecular weights compared to vinyl monomers.
The homopolymerization of this compound can be initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically at elevated temperatures. The polymerization would proceed via a free-radical chain-growth mechanism. Due to the stability of the allylic radical, chain transfer reactions can be significant, leading to polymers with relatively low molecular weights.
The resulting homopolymer, poly(this compound), is expected to be a viscous liquid or a soft, waxy solid at room temperature, depending on the degree of polymerization. The bulky cyclohexyl and long decanoate side chains would likely result in an amorphous polymer with a low glass transition temperature.
A hypothetical study on the homopolymerization of this compound is summarized in the table below:
| Initiator | Concentration (mol%) | Temperature (°C) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) |
| AIBN | 1.0 | 70 | 35 | 3,500 |
| BPO | 1.0 | 80 | 42 | 4,100 |
| AIBN | 2.0 | 70 | 45 | 3,200 |
To overcome the limitations of homopolymerization and to create materials with a wider range of properties, this compound can be copolymerized with other monomers. organic-chemistry.orguantwerpen.be Vinyl monomers, such as styrene, methyl methacrylate (B99206), or vinyl acetate, are common comonomers. The copolymerization can be carried out under similar free-radical conditions as homopolymerization. The reactivity ratios of the two monomers will determine the composition and structure of the resulting copolymer (i.e., whether it is a random, block, or alternating copolymer).
For instance, copolymerization with methyl methacrylate could yield a copolymer with a higher glass transition temperature and improved mechanical properties compared to the homopolymer. The incorporation of the long, flexible cyclohexyldecanoate side chains would act as an internal plasticizer, increasing the flexibility of the resulting material.
A representative table of hypothetical copolymerization results is presented below:
| Comonomer | Monomer Feed Ratio (M1:M2) | Conversion (%) | Copolymer Composition (M1:M2) | Glass Transition Temperature (Tg, °C) |
| Methyl Methacrylate | 1:1 | 55 | 1:1.5 | 45 |
| Styrene | 1:1 | 50 | 1:1.2 | 30 |
| Vinyl Acetate | 1:1 | 60 | 1:1.8 | 15 |
(M1 = this compound)
Advanced Materials Research and Potential Applications of Prop 2 Enyl 10 Cyclohexyldecanoate As a Chemical Building Block
Research into Prop-2-enyl 10-cyclohexyldecanoate as a Monomer for Specialized Polymer Synthesis
The presence of the prop-2-enyl (allyl) group in this compound makes it a candidate for polymerization. Allyl monomers are known to undergo free-radical polymerization, although often at slower rates than vinyl monomers, to produce polymers of varying molecular weights. acs.org The unique structure of this monomer, featuring a bulky cyclohexyl group and a long aliphatic chain, offers pathways to novel polymeric materials.
Design and Synthesis of Polymeric Materials with Tunable Mechanical and Thermal Properties
The polymerization of this compound would lead to a polymer with a poly(allyl alcohol) backbone and pendant side chains of 10-cyclohexyldecanoate. The properties of such a polymer would be highly tunable based on its structure. The long decanoate (B1226879) chain would be expected to impart flexibility and a lower glass transition temperature (Tg), while the rigid cyclohexyl group would likely enhance stiffness and thermal stability.
The combination of these features could allow for the design of polymers with a tailored balance of mechanical and thermal properties. For instance, by copolymerizing this compound with other monomers, a wide range of properties could be achieved.
Illustrative Properties of Allyl Ester-Based Polymers
| Polymer System | Expected Dominant Feature | Potential Application |
|---|---|---|
| Homopolymer of this compound | Flexible, hydrophobic, with moderate thermal stability | Elastomers, soft coatings |
| Copolymer with a rigid monomer (e.g., styrene) | Increased stiffness and Tg | Tough plastics, structural components |
| Copolymer with a hydrophilic monomer (e.g., acrylic acid) | Amphiphilic properties | Surfactants, compatibilizers |
Exploration in Cross-Linked Polymer Networks and Coatings
The allyl group in this compound is also amenable to cross-linking reactions. This can be achieved through various chemistries, such as thiol-ene click reactions or by copolymerization with multifunctional monomers. nih.gov The resulting cross-linked networks would exhibit enhanced mechanical strength, solvent resistance, and thermal stability. youtube.com
The long 10-cyclohexyldecanoate side chain would influence the network structure, potentially leading to materials with controlled porosity and surface properties. nih.gov Such cross-linked polymers could find applications as specialized coatings, adhesives, or in the fabrication of thermoset resins. googleapis.com For example, coatings derived from this monomer could offer a desirable combination of flexibility, hydrophobicity, and durability.
Use as a Precursor in the Synthesis of Complex Organic Molecules
Beyond polymer science, the functional groups within this compound make it a valuable precursor for the synthesis of more complex organic molecules. The allyl group, in particular, is a versatile handle for a wide array of chemical transformations.
Application in Stereoselective Synthesis
The allyl group can participate in various stereoselective reactions. For instance, transition-metal catalyzed allylic substitution reactions allow for the introduction of nucleophiles with a high degree of stereocontrol. nih.govacs.org While the ester group in this compound is somewhat removed from the allyl functionality, its steric bulk and potential for remote electronic effects could influence the stereochemical outcome of such reactions.
Furthermore, the double bond of the allyl group can be a site for stereoselective transformations such as asymmetric dihydroxylation or epoxidation, leading to chiral building blocks for the synthesis of complex natural products or pharmaceuticals.
Building Block for Macrocyclic or Polycyclic Structures
The presence of a terminal double bond in the allyl group and a long aliphatic chain makes this compound a potential substrate for ring-closing metathesis (RCM) reactions to form macrocyclic structures. acs.org By introducing a second double bond at the other end of the decanoate chain, macrocyclization could be achieved, leading to large ring structures with an embedded cyclohexyl moiety. Such macrocycles are of interest in host-guest chemistry and as synthetic targets in their own right.
The cyclohexyl group itself can be a key element in the construction of polycyclic systems through intramolecular cyclization reactions, with the rest of the molecule serving to pre-organize the structure for such transformations.
Investigation in Novel Lubricant Formulations from a Research and Development Perspective (focus on structure-performance relationships of synthetic esters)
Synthetic esters are widely used as high-performance lubricants due to their excellent thermal stability, low volatility, and good lubricity. lube-media.commachinerylubrication.com The chemical structure of an ester has a profound impact on its performance as a lubricant.
The polarity of the ester group contributes to its affinity for metal surfaces, forming a protective film that reduces friction and wear. machinerylubrication.com The long, unbranched decanoate chain in this compound would be expected to provide good boundary lubrication properties. machinerylubrication.com The presence of the cyclohexyl group, a bulky, non-polar moiety, would likely influence the viscosity-temperature characteristics and the low-temperature fluidity of the ester.
Research in this area would focus on establishing a clear structure-performance relationship for this class of compounds. Key parameters to investigate would include:
Viscosity Index: The effect of the cyclohexyl group on the change in viscosity with temperature.
Thermal and Oxidative Stability: The influence of the ester and cyclohexyl groups on the lubricant's resistance to degradation at high temperatures.
Lubricity: The effectiveness of the ester in reducing friction and wear, and how this is modulated by the long alkyl chain and the cyclic group.
Low-Temperature Properties: The impact of the cyclohexyl group on the pour point and low-temperature viscosity.
Illustrative Structure-Performance Relationships for Synthetic Ester Lubricants
| Structural Feature | Expected Impact on Lubricant Performance |
|---|---|
| Ester Group (Polar) | Good affinity for metal surfaces, enhanced lubricity, good additive solvency |
| Long Alkyl Chain (Decanoate) | Good boundary lubrication, higher viscosity, lower volatility |
| Cyclohexyl Group (Bulky, Alicyclic) | Potential for a high viscosity index, may affect low-temperature fluidity |
| Allyl Group (Unsaturated) | Potential site for oxidation, may require antioxidant additives |
Role in Surface Chemistry and Adhesion Enhancement Research
The unique molecular architecture of this compound, which combines a reactive allyl group, a long aliphatic chain, and a bulky cyclohexyl moiety, makes it a compound of significant interest in the field of surface chemistry and adhesion enhancement research. This section explores its potential role as a surface modifying agent and an adhesion promoter, drawing upon established principles of polymer and surface science. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural components allow for informed predictions of its behavior and potential applications.
The functionality of this compound in surface chemistry is primarily derived from its amphipathic nature. The long decanoate chain, coupled with the nonpolar cyclohexyl ring, provides a hydrophobic character, while the ester group and the potential for polymerization of the allyl group introduce possibilities for polar interactions and covalent bonding.
Surface Modification and Wettability Control
Research into molecules with similar long-chain alkyl and cycloaliphatic structures suggests that this compound could be an effective agent for modifying the surface energy of various substrates. When applied to a surface, the molecules would likely self-assemble, with the hydrophobic cyclohexyl and decanoate components orienting away from a polar substrate to create a low-energy, non-polar surface.
This can be particularly useful in creating hydrophobic or oleophobic coatings. The degree of hydrophobicity is often quantified by the water contact angle. For a molecule like this compound, it is hypothesized that its application could significantly increase the water contact angle of a substrate.
Table 1: Predicted Water Contact Angles on Various Substrates Coated with this compound
| Substrate | Uncoated Water Contact Angle (°) | Predicted Water Contact Angle after Coating (°) |
| Glass | 25-35 | 95-110 |
| Aluminum | 60-70 | 100-115 |
| Polycarbonate | 75-85 | 105-120 |
Note: The data in this table is illustrative and based on theoretical predictions derived from the chemical structure of this compound and typical values for similar long-chain and cycloaliphatic coatings. Actual experimental values may vary.
Adhesion Promotion Mechanisms
The presence of the prop-2-enyl (allyl) group is critical for the role of this compound as an adhesion promoter. Adhesion promoters are bifunctional molecules that form a "chemical bridge" between a substrate and an adhesive or coating. specialchem.com In the case of this compound, one part of the molecule can interact with the substrate, while the allyl group can copolymerize with a polymer matrix.
The potential mechanisms for adhesion promotion include:
Covalent Bonding: The allyl group can participate in free-radical polymerization with various resin systems, such as unsaturated polyesters, acrylates, or vinyl esters. google.com This creates strong covalent bonds across the interface, significantly enhancing adhesion.
Interpenetrating Polymer Networks (IPNs): When incorporated into a coating formulation, the polymerization of the allyl group can lead to the formation of an IPN with the primary polymer matrix. This physical entanglement at the interface can dramatically improve the mechanical integrity of the bond.
Improved Wetting: The long hydrophobic chain can improve the wetting of low-energy polymer substrates by certain adhesives, reducing interfacial tension and promoting better contact.
Research Findings on Analogous Systems
While specific studies on this compound are scarce, research on analogous systems provides strong support for its potential in adhesion enhancement. For example, studies on allyl ether-modified unsaturated polyesters have demonstrated their utility in UV/air dual-curable coatings. researchgate.net The allyl ethers act as cross-linkers, improving the network formation and properties of the cured film. Similarly, the use of allyl functional groups in polymers has been explored for various biomedical applications, where surface interactions and adhesion are critical. nih.gov
The long-chain ester component also plays a role. Research on dicarboxylic acid-based esters has shown that the length and branching of the alkyl chains influence properties like viscosity and thermal stability, which are relevant for adhesive formulations. srce.hr
Table 2: Potential Impact of this compound on Adhesion Strength
| Adhesive System | Substrate | Adhesion without Promoter (MPa) | Predicted Adhesion with Promoter (MPa) |
| Unsaturated Polyester (B1180765) | Steel | 5-8 | 15-20 |
| Epoxy Acrylate | Composite | 10-15 | 25-35 |
| Vinyl Ester | Concrete | 3-5 | 10-15 |
Note: This table presents hypothetical data based on the expected performance of an allyl-functionalized adhesion promoter in various systems. The values are intended to be illustrative of the potential improvements in adhesion strength.
Environmental Research on the Fate and Transformation of Prop 2 Enyl 10 Cyclohexyldecanoate
Bioremediation Studies and Microbial Degradation Pathways
No published studies on the bioremediation or microbial degradation of prop-2-enyl 10-cyclohexyldecanoate were found. Research in this area would typically involve identifying microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved in its breakdown.
Photodegradation Mechanisms in Environmental Compartments
There is no available information on the photodegradation of this compound. Such research would investigate the compound's susceptibility to breakdown by sunlight in air, water, and on soil surfaces, identifying the resulting photoproducts and the kinetics of the degradation process.
Sorption and Desorption Behavior in Various Environmental Matrices
No data exists detailing the sorption and desorption characteristics of this compound in environmental matrices like soil, sediment, or sludge. This area of study is crucial for predicting the compound's mobility and bioavailability in the environment.
Identification and Analysis of Environmental Transformation Products
Without studies on its degradation, no environmental transformation products of this compound have been identified or analyzed. This research is essential for understanding the full environmental impact of the parent compound, as its breakdown products could be more or less toxic and persistent.
Future Research Directions and Emerging Opportunities for Prop 2 Enyl 10 Cyclohexyldecanoate
Integration with Flow Chemistry and Automated Synthesis Platforms.
The synthesis of prop-2-enyl 10-cyclohexyldecanoate and its derivatives is well-suited for modern continuous flow chemistry. riken.jpacs.orguc.pt This approach offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. The esterification process to produce this compound can be performed in a packed-bed reactor with a solid acid catalyst, allowing for high yields and continuous production. riken.jp
Automated synthesis platforms can further accelerate the exploration of this molecule's potential. sigmaaldrich.commit.eduwikipedia.org By integrating flow reactors with robotic systems for reagent handling and real-time reaction analysis, a wide array of derivatives can be synthesized with high throughput. mit.edu These platforms facilitate the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, which would be time-consuming in a traditional laboratory setting. mit.edu For instance, a telescoped continuous flow process could be designed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, showcasing the potential for multi-step syntheses in a continuous manner. acs.org
Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Ester Production.
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult to scale up | Easily scalable by extending run time |
| Safety | Higher risk with large volumes | Improved safety with small reaction volumes |
| Heat Transfer | Inefficient | Highly efficient |
| Reaction Time | Often longer | Significantly shorter |
| Product Purity | May require extensive purification | Often higher purity |
Application of Machine Learning and AI in Reaction Prediction and Optimization.
Furthermore, ML algorithms can be utilized for the optimization of reaction conditions. beilstein-journals.orgresearchgate.netduke.edunih.gov By employing techniques such as deep reinforcement learning, an algorithm can iteratively suggest new experimental conditions to improve the yield and selectivity of a reaction. nih.gov This approach has been shown to outperform traditional optimization methods. For the synthesis of this compound derivatives, an ML model could optimize parameters like catalyst choice, solvent, temperature, and reaction time to achieve the desired outcome with minimal experimentation. duke.edu The use of generative LLMs can also transform complex reaction data into natural language procedures, making the optimized synthesis strategies more accessible. mdpi.com
Interactive Data Table: Machine Learning Models in Chemical Synthesis.
| ML Model Type | Application in Synthesis | Potential Benefit |
| Neural Networks | Reaction outcome prediction nih.gov | Reduces trial-and-error experimentation |
| Reinforcement Learning | Reaction condition optimization nih.gov | Accelerates discovery of optimal conditions |
| Generative Models | De novo design of derivatives | Creates novel molecular structures |
Exploration of Novel Catalytic Systems for Synthesis and Transformation (e.g., photocatalysis, electrocatalysis).
Recent advancements in catalysis offer new ways to synthesize and functionalize molecules like this compound. Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including esterification. nih.govresearchgate.netdoi.orgacs.org This method allows for reactions to proceed under mild conditions, often at room temperature, and can offer unique reactivity patterns. For instance, a photocatalytic system could be developed for the direct C-H functionalization of the cyclohexyl ring or the alkyl chain, or for transformations involving the allyl group. Photocatalysis can also be used for the reduction of esters to alcohols under sustainable conditions. sciencedaily.com
Electrocatalysis provides another green and efficient avenue for chemical synthesis. nih.govnih.govbeilstein-journals.org By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be avoided. Electrocatalytic methods have been successfully applied to the functionalization of esters, such as the formation of new carbon-carbon bonds. nih.govnih.govbeilstein-journals.org The combination of electrochemistry and photocatalysis, known as electro-photoredox catalysis, can enable even more challenging transformations, such as the functionalization of C(sp3)–H bonds. researchgate.netacs.org
Design of Next-Generation Materials Based on this compound Derivatives.
The unique combination of a long aliphatic chain, a cyclohexyl group, and a reactive allyl functionality makes this compound an attractive building block for novel materials. The long-chain nature of the molecule suggests its potential use in the development of bio-based and sustainable polymers. rsc.orgresearchgate.netnih.govaalto.fi Long-chain polyesters are being explored as alternatives to commodity thermoplastics with improved mechanical properties and biodegradability. rsc.org
The presence of the allyl group is particularly significant, as it allows for a wide range of post-polymerization modifications. nih.govacs.orgresearchgate.net For example, the allyl group can readily undergo thiol-ene "click" reactions, which can be used to attach a variety of functional molecules to a polymer backbone. nih.govresearchgate.net This versatility could be exploited to create polymers with tailored properties for specific applications, such as in biomedicine or advanced coatings. nih.gov The copolymerization of monomers derived from this compound could lead to polyacrylates with tunable melting temperatures and other physical properties. youtube.com
Interdisciplinary Research with Biotechnology or Nanoscience (focusing on chemical synthesis and modification).
The interface of chemistry with biotechnology and nanoscience presents exciting opportunities for this compound. In the realm of biotechnology, biocatalysis offers an environmentally friendly route for the synthesis and modification of this compound. mdpi.comnih.govresearchgate.netnih.govacs.org Enzymes, such as lipases, can be used to catalyze the esterification reaction with high selectivity and under mild conditions. mdpi.comresearchgate.net Furthermore, engineered enzymes could be developed to introduce specific functionalities into the molecule, such as through C-H amination to produce α-amino esters. nih.gov
In nanoscience, the long aliphatic chain of this compound makes it a candidate for the functionalization of nanomaterials. researchgate.net For example, it could be used to modify the surface of carbon nanotubes or other nanoparticles to improve their dispersibility in organic media or to introduce specific functionalities for biomedical applications. researchgate.net The self-assembly properties of long-chain aliphatic compounds could also be explored for the creation of novel nanostructures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
